![molecular formula C20H31N3O2 B4171898 N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide
Overview
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide, commonly known as Boc-Pip-6, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives and is widely used in the synthesis of various pharmaceuticals.
Mechanism of Action
Boc-Pip-6 exerts its pharmacological effects through the inhibition of various enzymes and receptors in the central nervous system. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. Moreover, Boc-Pip-6 has been demonstrated to act as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, leading to an improvement in mood and cognitive function.
Biochemical and Physiological Effects:
Boc-Pip-6 has been shown to exhibit various biochemical and physiological effects in animal models. It has been demonstrated to possess anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, Boc-Pip-6 has been shown to possess anticonvulsant properties, which are attributed to its ability to modulate the activity of various ion channels in the brain.
Advantages and Limitations for Lab Experiments
Boc-Pip-6 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, it exhibits a high degree of selectivity towards its target enzymes and receptors, making it a promising candidate for drug development. However, Boc-Pip-6 has certain limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability and efficacy. Moreover, its pharmacokinetic properties have not been extensively studied, which can limit its potential applications in drug development.
Future Directions
There are several future directions for the research and development of Boc-Pip-6. One potential direction is to investigate its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, further studies are needed to investigate its pharmacokinetic properties, bioavailability, and toxicity profile. Additionally, the development of novel analogs of Boc-Pip-6 with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
Boc-Pip-6 has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, Boc-Pip-6 has been demonstrated to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-3-5-6-8-19(24)21-17-9-11-18(12-10-17)22-13-15-23(16-14-22)20(25)7-4-2/h9-12H,3-8,13-16H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSCTXFWUSZZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.